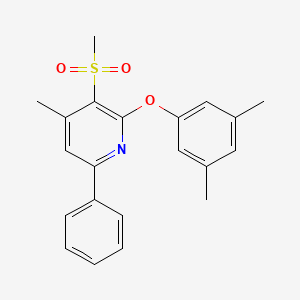
2-(3,5-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine is a useful research compound. Its molecular formula is C21H21NO3S and its molecular weight is 367.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3,5-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C21H21NO3S with a molecular weight of 367.46 g/mol. The structure features a pyridine ring substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C21H21NO3S |
| Molecular Weight | 367.46 g/mol |
| CAS Number | 477845-41-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The specific synthetic pathway can vary depending on the desired purity and yield. For example, one method includes the reaction of 3,5-dimethylphenol with appropriate sulfonyl and pyridine derivatives under controlled conditions to yield the target compound with high purity .
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentration (MIC) values for these pathogens have been reported as low as 0.21 µM, indicating potent antibacterial activity .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The MTT assay results suggest that while the compound exhibits some cytotoxic effects, it shows selective toxicity towards cancerous cells compared to normal cells, making it a potential candidate for further development in cancer therapy .
Molecular docking studies have provided insights into the mechanism of action of this compound. It is believed to interact with key bacterial enzymes such as DNA gyrase and MurD, which are crucial for bacterial cell division and integrity. The binding interactions involve multiple hydrogen bonds and hydrophobic interactions that stabilize the compound within the enzyme's active site .
Case Studies
-
Case Study on Antibacterial Efficacy
A study evaluated the antibacterial effects of various pyridine derivatives, including our target compound. Results indicated that it significantly inhibited the growth of Gram-negative bacteria with an MIC comparable to established antibiotics like ciprofloxacin . -
Cytotoxicity Assessment
Another research effort assessed the cytotoxicity of this compound on human skin cells. The findings revealed a dose-dependent response where higher concentrations led to increased cell death, particularly in cancerous cell lines .
特性
IUPAC Name |
2-(3,5-dimethylphenoxy)-4-methyl-3-methylsulfonyl-6-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-14-10-15(2)12-18(11-14)25-21-20(26(4,23)24)16(3)13-19(22-21)17-8-6-5-7-9-17/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIGMSDRSSCJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C(=CC(=N2)C3=CC=CC=C3)C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














